molecular formula C15H14O3 B6296523 4-Methyl-2-(phenylmethoxy)benzoic acid CAS No. 117571-33-2

4-Methyl-2-(phenylmethoxy)benzoic acid

Cat. No. B6296523
CAS RN: 117571-33-2
M. Wt: 242.27 g/mol
InChI Key: MNOSCNFUQKKVEV-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylmethoxy)benzoic acid is a solid compound with a molecular weight of 242.27 . Its IUPAC name is 2-(benzyloxy)-4-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for 4-Methyl-2-(phenylmethoxy)benzoic acid is 1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) . This indicates that the molecule consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-Methyl-2-(phenylmethoxy)benzoic acid is a solid at room temperature . It has a molecular weight of 242.27 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Liquid Crystal Intermediates

4-Methyl-2-(phenylmethoxy)benzoic acid is significant in the synthesis of liquid crystal intermediates. A study by Dou Qing (2000) demonstrates the synthesis of a series of liquid crystal intermediates from 4-phenylphenol, involving methylation, acylation, and other chemical reactions. The synthesized compounds are characterized using IR, 1H NMR, and MS, highlighting their potential applications in ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).

Dopants for Polyaniline

Benzoic acid derivatives, including 4-methyl-2-(phenylmethoxy)benzoic acid, are used as new dopants for polyaniline. Amarnath and Palaniappan (2005) investigated the properties of benzoic acid doped polyaniline salts using various analytical techniques. These derivatives enhance the conductivity of polyaniline, making them valuable for advanced technological applications (Amarnath & Palaniappan, 2005).

Antimicrobial and Molluscicidal Activity

A study by Orjala et al. (1993) on Piper aduncum leaves identified prenylated benzoic acid derivatives, including 4-methyl-2-(phenylmethoxy)benzoic acid, exhibiting antimicrobial and molluscicidal activities. These compounds were isolated and characterized by spectroscopic methods, indicating their potential in biological and pharmaceutical applications (Orjala et al., 1993).

Corrosion Inhibition

Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, including compounds related to 4-methyl-2-(phenylmethoxy)benzoic acid, to investigate their corrosion inhibition behavior for steel in HCl solution. The study provides insights into the effectiveness of these compounds as corrosion inhibitors and their potential in industrial applications (Rbaa et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-methyl-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOSCNFUQKKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(phenylmethoxy)benzoic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A two-phase mixture of 45.6 g (0.3 mol) 4-methylsalicylic acid, NaOH (36 g, 0.9 mol), benzyl bromide (154 g, 0.9 mol) and tetrabutylammonium bromide (10 g, 30 mmol) in water (200 ml) and CH2Cl2 (200 ml) was stirred at room temperature for 3 hours. The layers were separated and the CH2Cl2 was removed from the organic fraction. The residue was dissolved in a mixture of ethanol (250 ml) and 2N NaOH (50 ml), and the mixture was heated under reflux for 30 min. The ethanol was removed under vacuum and the residue was diluted with water and washed with ethyl acetate. The aqueous layer was separated and acidified with dilute HCl to give a precipitate of 4-methyl-2-phenylmethoxybenzoic acid (65.3 g, 90%) m.p. (MeOH aq) 105°-107° C. Anal (C15H14O3) C,H,O.
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Synthesis routes and methods III

Procedure details

A solution of benzyl 2-benzyloxy-4-methylbenzoate acid (25 g) in a mixture of THF and methanol was treated with aqueous 2N NaOH (188 ml) and heated under reflux for 12 hours. The reaction mixture was concentrated to half its volume and was diluted with water, extracted once with EtOAc and the aqueous layer was acidified with HCl to pH4. The solid which precipitated was filtered and dried to give 2-benzyloxy-4-methylbenzoic acid (yield 9.73 g).
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benzyl 2-benzyloxy-4-methylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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